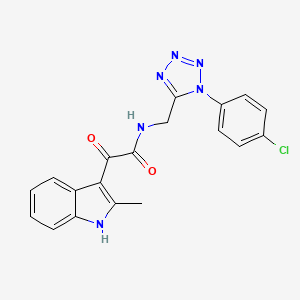

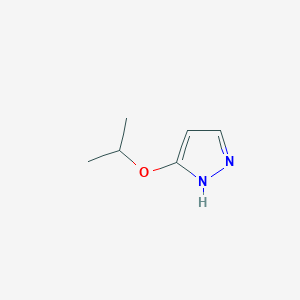

6-(2-Methylbenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related naphthyridine derivatives involves various chemical reactions, including condensation and cyclization processes. Notably, compounds such as 5-amino-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridin-2(1H)-one have been synthesized through non-hepatotoxic, antioxidant agents showing selective inhibition properties (Balmori et al., 2017). Additionally, efficient synthetic pathways towards 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles have been developed, highlighting the diversity in synthetic strategies for such compounds (Daolin Wang et al., 2014).

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by complex ring systems that offer a variety of binding sites for further chemical modification. Studies have shown the crystal structure of intermediates in the synthesis of naphthyridines, providing insights into the conformational features and isomerism issues relevant to these compounds (H. Mefetah et al., 1997).

Chemical Reactions and Properties

Naphthyridine derivatives undergo a range of chemical reactions, including silver-catalyzed tandem synthesis for the formation of highly functionalized compounds. These reactions demonstrate the compounds' versatility and potential for creating diverse chemical entities (A. Verma et al., 2013). Moreover, their reaction with active methylene compounds leads to the formation of polyheterocyclic systems, indicating the compounds' reactivity and utility in synthesizing complex molecules (C. O'Callaghan et al., 1996).

Physical Properties Analysis

The physical properties of naphthyridine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. While specific data on "6-(2-Methylbenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile" was not directly found, the physical properties of similar compounds provide a basis for understanding this compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of naphthyridine derivatives, including acidity, basicity, and reactivity towards other chemicals, determine their potential applications and synthesis pathways. Their ability to undergo various chemical reactions, such as coordination with metals and involvement in catalytic processes, illustrates the chemical versatility of these compounds (Arup Sinha et al., 2009).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

The synthesis of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives utilizes precursors similar to "6-(2-Methylbenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile." These compounds are synthesized through a series of reactions involving cyclization and interaction with different reagents, highlighting the compound's utility in generating complex heterocyclic systems with potential applications in medicinal chemistry and materials science (A. Aly, 2006).

Fluorescent DNA-binding Compounds

Research on dibenzo[b,h][1,6]naphthyridines, synthesized by reacting 2-acetylaminobenzaldehyde with methyl ketones, has shown that these compounds exhibit strong fluorescence. The fluorescence intensities change upon intercalation into double-stranded DNA, indicating their potential as DNA-binding agents for bioanalytical applications (K. Okuma et al., 2014).

Antimicrobial and Antioxidant Activities

Certain derivatives related to "this compound" have been studied for their antiproliferative activity. The position and nature of substituents on the naphthyridine ring significantly influence biological activity, demonstrating the compound's relevance in the development of new antimicrobial and antioxidant agents (I. N. Bardasov et al., 2020).

Photodynamic Therapy for Cancer

Unsymmetrical zinc(II) complexes of benzonaphthoporphyrazines, synthesized from precursors related to the compound of interest, have been explored as photosensitizers for photodynamic therapy in cancer treatment. These compounds' photophysical properties, such as the singlet oxygen quantum yields, indicate their potential in medical applications, especially in targeted cancer therapy (U. Michelsen et al., 1996).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future research directions for a compound depend on its potential applications. If the compound shows promising biological activity, it could be further optimized and tested as a potential drug candidate. Alternatively, it could be used as a building block for the synthesis of other complex molecules .

Eigenschaften

IUPAC Name |

6-(2-methylbenzoyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11-4-2-3-5-14(11)17(22)20-7-6-15-13(10-20)8-12(9-18)16(21)19-15/h2-5,8H,6-7,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKONBJUKKFXQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489814.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2489818.png)

![tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate](/img/structure/B2489820.png)

![Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate](/img/structure/B2489824.png)

![methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate](/img/structure/B2489832.png)